Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development
Preparation Methods
The synthesis of Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzyl halide with a pyrazine derivative in the presence of a base can yield the desired product . Industrial production methods often involve multistep processes that include purification and isolation steps to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar compounds to Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate include other imidazo[1,2-a]pyrazine derivatives and imidazo[1,2-a]pyridines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities .
Properties
Molecular Formula |
C19H25N3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl 2-butan-2-yl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-3-14(2)18-16(12-23)22-10-9-21(11-17(22)20-18)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,23H,3,9-13H2,1-2H3 |
InChI Key |
JZTGUVAASLNIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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